molecular formula C16H12ClN3O3S B2625372 2-(4-chlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide CAS No. 120049-10-7

2-(4-chlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide

Cat. No. B2625372
CAS RN: 120049-10-7
M. Wt: 361.8
InChI Key: HZGAKATWVHKJNI-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide, also known as AQ-1, is a novel compound that has gained attention in scientific research due to its potential applications in various fields such as cancer research, neurobiology, and drug discovery.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Cytotoxic Evaluation : A study by Hassanzadeh et al. (2019) developed a multi-step synthesis procedure for quinazolinone-1, 3, 4-oxadiazole derivatives, focusing on their cytotoxic effects against MCF-7 and HeLa cell lines. One compound showed remarkable cytotoxic activity, suggesting its potential for further exploration as an anticancer agent (Hassanzadeh et al., 2019).

  • Anticonvulsant Activity Evaluation : Research by Kayal et al. (2022) aimed to synthesize and evaluate the anticonvulsant activity of derivatives, identifying no significant activity in the tested compounds. However, this research contributes to understanding the pharmacophore's role in anticonvulsant activity (Kayal et al., 2022).

  • Pharmacological Evaluation and Molecular Docking : Siddiqui et al. (2014) focused on synthesizing derivatives with potential antibacterial and anti-enzymatic properties. Their study unveiled compounds with significant antibacterial potential and moderate anti-enzymatic activity, highlighting the therapeutic potential of these derivatives (Siddiqui et al., 2014).

  • Antibacterial and Antifungal Activities : Patel et al. (2010) synthesized compounds examined for their antibacterial and antifungal activities, demonstrating remarkable efficacy against specific strains, suggesting their application in treating infections (Patel et al., 2010).

  • Antitumor Activity and Molecular Docking : A study by Al-Suwaidan et al. (2016) evaluated novel 3-benzyl-substituted-4(3H)-quinazolinones for antitumor activity, finding several compounds with significant efficacy. Molecular docking provided insights into the potential mechanisms of action, pointing towards the development of new anticancer agents (Al-Suwaidan et al., 2016).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c17-10-5-7-11(8-6-10)23-9-14(21)19-20-15(22)12-3-1-2-4-13(12)18-16(20)24/h1-8H,9H2,(H,18,24)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGAKATWVHKJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide

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